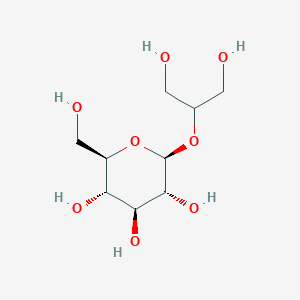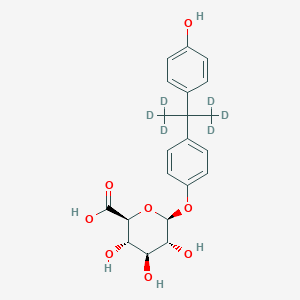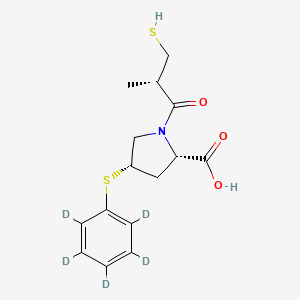
Zofenoprilat-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zofenoprilat-d5 is an active metabolite of Zofenopril, which is an angiotensin-converting enzyme inhibitor. This compound is used primarily in research settings and is known for its antioxidant properties. It plays a significant role in increasing calcium cycling of the sarcoplasmic reticulum and enhancing active calcium uptake into the sarcoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. The process typically starts with the preparation of Zofenopril, followed by the introduction of deuterium atoms through specific chemical reactions. The synthetic route involves multiple steps, including esterification, hydrolysis, and deuterium exchange reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
化学反应分析
Types of Reactions
Zofenoprilat-d5 undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound is prone to oxidative degradation, forming disulfides.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization reactions
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Regeneration of the thiol group.
Substitution: Derivatized products such as zofenoprilat-p-bromophenacyl bromide
科学研究应用
Zofenoprilat-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zofenopril and its metabolites.
Biology: Studied for its role in calcium cycling and its effects on the sarcoplasmic reticulum.
Medicine: Investigated for its potential therapeutic effects as an angiotensin-converting enzyme inhibitor.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug metabolism studies.
作用机制
Zofenoprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
相似化合物的比较
Similar Compounds
- Captopril
- Enalaprilat
- Ramiprilat
- Lisinopril
- Fosinoprilat
- Ceronapril
Uniqueness
Zofenoprilat-d5 is unique due to its deuterium-labeled structure, which makes it a valuable tool in pharmacokinetic and metabolic studies. Compared to other angiotensin-converting enzyme inhibitors, this compound has a higher lipophilicity, which may enhance its absorption and distribution in the body. Additionally, its antioxidant properties and ability to enhance calcium cycling distinguish it from other similar compounds .
属性
IUPAC Name |
(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-QBORCZMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](N(C2)C(=O)[C@H](C)CS)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

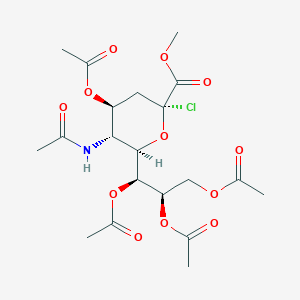
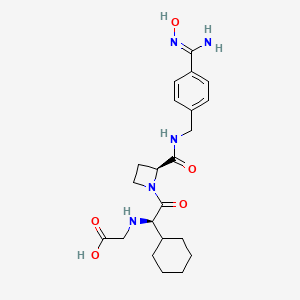
![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
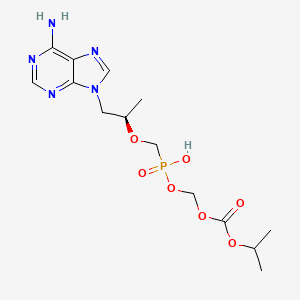
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
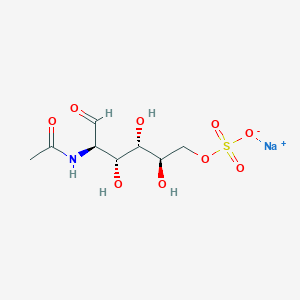
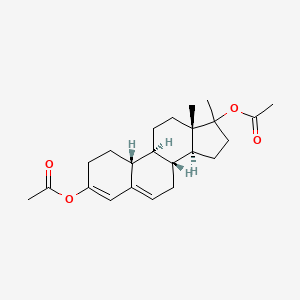
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)


![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)
